Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by an ethyl ester group at the second position and a methyl group at the fifth position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 5-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.
Safety and Hazards
This compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P270) .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Industrial methods may also employ alternative catalysts and solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce pyrrole-2-carboxylate derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be substituted with other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carboxylate derivatives.
Substitution: Halogenated pyrrole derivatives.
Comparison with Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: Lacks the methyl group at the fifth position.
Methyl 5-methyl-1H-pyrrole-2-carboxylate: Has a methyl ester instead of an ethyl ester.
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Methyl group is at the fourth position instead of the fifth.
Uniqueness: this compound is unique due to the specific positioning of the methyl and ethyl ester groups, which influence its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNZXNCMZMRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186506 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3284-51-3 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3284-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural feature of Ethyl 5-methyl-1H-pyrrole-2-carboxylate revealed by its crystal structure?
A1: X-ray crystallography studies revealed that this compound molecules form centrosymmetric dimers through a pair of N—H⋯O hydrogen bonds. [] This indicates that the molecule can interact with itself through hydrogen bonding, which could have implications for its packing in the solid state and potentially influence its physical properties.
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